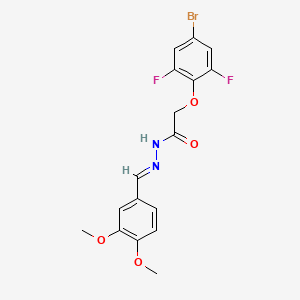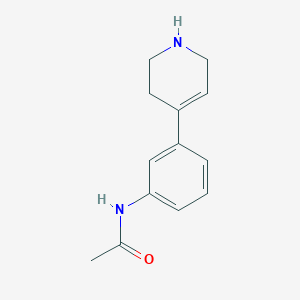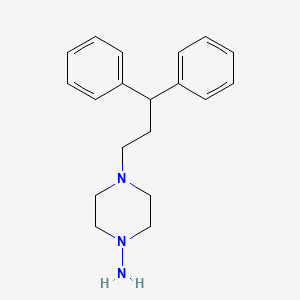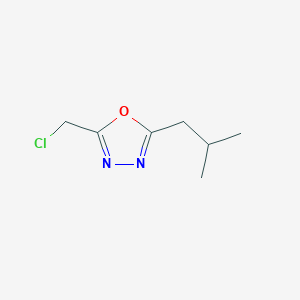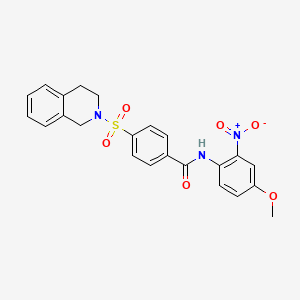
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide
Descripción general
Descripción
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as 'Compound X' in scientific literature.
Mecanismo De Acción
The exact mechanism of action of Compound X is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in the development of diseases. For example, it has been reported that Compound X inhibits the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. Studies have reported that it reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been reported to inhibit the replication of several viruses, including HIV, HCV, and dengue virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Compound X in lab experiments is its potential pharmacological properties. It has been shown to have several beneficial effects, making it an attractive compound for drug development. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research involving Compound X. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. Studies have suggested that Compound X may have neuroprotective properties and may be effective in reducing the progression of Alzheimer's disease. Another potential direction is to investigate its use in combination with other drugs for the treatment of cancer. Studies have reported that Compound X may enhance the efficacy of other anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of viral infections.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential pharmacological properties. Several studies have reported that this compound exhibits anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6S/c1-32-19-8-11-21(22(14-19)26(28)29)24-23(27)17-6-9-20(10-7-17)33(30,31)25-13-12-16-4-2-3-5-18(16)15-25/h2-11,14H,12-13,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLRCENZUGEFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B3264369.png)

![N-[(2s)-2,3-Bis(Oxidanyl)propoxy]-3,4-Bis(Fluoranyl)-2-[(2-Fluoranyl-4-Iodanyl-Phenyl)amino]benzamide](/img/structure/B3264393.png)

![4-bromo-N-[3-[(4-bromobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B3264411.png)
